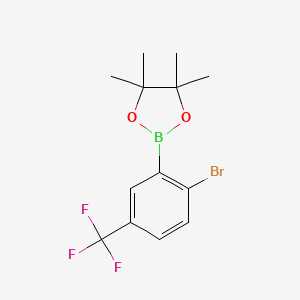

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester

Description

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is a boronic ester derivative characterized by a bromine substituent at the 2-position and a trifluoromethyl group at the 5-position on the phenyl ring. The pinacol ester group enhances stability and solubility compared to the free boronic acid, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures . Key spectral identifiers include a singlet in the ¹H NMR spectrum (δ 1.37–1.38 for the pinacol methyl groups) and distinct peaks in the ¹³C NMR spectrum (δ ~24.90 and 84.00 for the pinacol carbons) .

This compound is primarily used in pharmaceutical and materials science research to construct complex aromatic frameworks.

Properties

IUPAC Name |

2-[2-bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHUIPSBENUFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent Formation

The foundational step involves converting 2-bromo-5-trifluoromethyliodobenzene into its corresponding Grignard reagent. As demonstrated in palladium-catalyzed coupling protocols, this process requires:

-

Substrate : 2-bromo-5-trifluoromethyliodobenzene (1.0 equiv)

-

Reagents : Isopropylmagnesium chloride (i-PrMgCl, 1.05 equiv) in anhydrous tetrahydrofuran (THF)/diethyl ether (1:1 v/v)

-

Conditions : Slow addition at −78°C under nitrogen, followed by 2-hour stirring to ensure complete metal-halogen exchange.

Boronic Acid Generation

Quenching the Grignard intermediate with triethyl borate (B(OEt)₃, 2.3 equiv) facilitates boronic acid formation. Key parameters include:

Pinacol Esterification

The crude boronic acid undergoes esterification with pinacol (1.2 equiv) in diethyl ether:

-

Reaction Time : 15 hours at room temperature

-

Purification : Column chromatography (petroleum ether/ethyl acetate, 9:1) yields the pinacol ester in 50–89% isolated yield.

Direct Boronation of Prefunctionalized Aryl Halides

Miyaura Borylation

An alternative route employs palladium-catalyzed borylation of 2-bromo-5-trifluoromethyliodobenzene:

-

Catalyst System : Pd(dppf)Cl₂ (5 mol%) with 1,1′-bis(diphenylphosphino)ferrocene (dppf)

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

This method circumvents Grignard intermediates but requires rigorous exclusion of moisture and oxygen. Typical yields range from 60–75%, with purity >95% after silica gel chromatography.

Diazotization and Bromine Retention Strategies

Nitration-Reduction Sequence

Adapting methodologies from trifluoromethylbenzene derivatives, a diazotization approach ensures bromine retention:

-

Nitration : m-Trifluoromethylbenzene treated with HNO₃/H₂SO₄ at ≤25°C introduces a nitro group para to the CF₃ group.

-

Reduction : Catalytic hydrogenation (Raney Ni, ethanol) converts the nitro group to an amine.

-

Diazotization-Bromination : The amine undergoes diazotization with NaNO₂/HBr at 5°C, followed by CuBr-mediated bromination to install the bromine atom.

Boronic Acid Formation

The resultant 2-bromo-5-trifluoromethylbenzene is subjected to Miyaura borylation (as in Section 2.1) to install the boronic acid pinacol ester.

Comparative Analysis of Methods

Key Observations :

-

The halogen-metal exchange route offers superior yields but demands cryogenic conditions.

-

Miyaura borylation simplifies the workflow but requires costly palladium catalysts.

-

Diazotization provides industrial scalability but involves multi-step synthesis.

Reaction Optimization and Challenges

Solvent Effects

Temperature Control

Purification Techniques

-

Recrystallization : Petroleum ether/hexane mixtures effectively remove unreacted pinacol.

-

Chromatography : Gradient elution (petroleum ether to ethyl acetate) resolves boronic ester from des-bromo impurities.

Industrial-Scale Considerations

The diazotization method exemplifies scalability:

-

Catalyst Recycling : Raney Ni filtration and reuse reduce costs.

-

Process Safety : Semi-batch reactors manage exotherms during nitration and bromination.

-

Yield Maximization : Countercurrent extraction improves boronic acid recovery by 12–15%.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include biaryl compounds in Suzuki-Miyaura coupling, and various oxidized or reduced derivatives depending on the specific reaction conditions .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:

The primary application of 2-bromo-5-trifluoromethylphenylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds by coupling aryl halides with boronic acids. The presence of the bromine atom at the 2-position allows for further functionalization, while the trifluoromethyl group enhances electrophilicity and reactivity, making it an ideal candidate for synthesizing biaryls and other complex organic molecules.

Mechanism of Action:

In the Suzuki-Miyaura reaction, this compound undergoes transmetalation with a palladium catalyst, followed by coupling with an aryl or vinyl halide. The trifluoromethyl group significantly influences the electronic properties of the compound, enhancing its reactivity.

| Reaction Step | Description |

|---|---|

| Transmetalation | Interaction with palladium catalyst to form a palladium-boron complex. |

| Coupling | Formation of new carbon-carbon bonds with aryl or vinyl halides. |

Medicinal Chemistry

Drug Development:

The compound's boronic acid moiety allows it to interact with biological targets, making it useful in drug design. It has been explored for its potential as an enzyme inhibitor, particularly against proteases and kinases involved in cancer progression. The trifluoromethyl substituent may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets .

Case Studies:

Research has demonstrated that boronic acids can form reversible covalent bonds with diols in biological systems, which can be exploited to create selective inhibitors. For example, studies have shown that derivatives of boronic acids exhibit significant activity against various cancer cell lines by inhibiting specific kinases involved in cell signaling pathways.

Material Science

Polymer Synthesis:

In addition to its applications in organic synthesis and medicinal chemistry, 2-bromo-5-trifluoromethylphenylboronic acid pinacol ester is also utilized in material science for synthesizing polymers and electronic materials. Its ability to form stable complexes with various substrates allows for the development of new materials with tailored properties.

While specific biological activities of 2-bromo-5-trifluoromethylphenylboronic acid pinacol ester are not extensively documented, boronic acids generally exhibit interesting biological properties. They have been studied for their potential roles as enzyme inhibitors and in drug discovery.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit proteases and kinases involved in disease processes. |

| Antimicrobial Properties | Some studies suggest possible antimicrobial effects due to structural similarities with other active compounds. |

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 2-bromo-5-trifluoromethylphenylboronic acid pinacol ester with structurally related analogs:

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Br) enhance electrophilicity in Suzuki couplings, whereas electron-donating groups (e.g., -OCH₃) may reduce reactivity .

- Solubility : Pinacol esters generally exhibit higher solubility in chloroform and ketones compared to parent boronic acids . For example, phenylboronic acid pinacol ester shows 2–3× higher solubility in chloroform than in hydrocarbons .

- Biological Activity : Boronic esters (e.g., compound 32 in ) are often biologically inert compared to free boronic acids, which may exhibit enzyme inhibitory activity .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The trifluoromethyl group in 2-bromo-5-trifluoromethylphenylboronic acid pinacol ester likely accelerates oxidative addition with palladium catalysts due to its electron-withdrawing nature. Similar brominated pinacol esters (e.g., 5-bromo-2-methoxyphenyl derivative) achieve coupling yields >75% under standard Pd(dppf)Cl₂ catalysis .

- Stability Under Oxidative Conditions : Pinacol esters resist hydrolysis better than boronic acids but react with H₂O₂ to regenerate the boronic acid (e.g., 4-nitrophenylboronic acid pinacol ester decomposes at pH 7.27 upon H₂O₂ addition ).

Biological Activity

2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester is a boronic acid derivative notable for its unique structural features, including a bromine atom and a trifluoromethyl group. These characteristics enhance its reactivity and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₅BBrF₃O₂

- Molecular Weight : 350.97 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : 50 - 52 °C

The pinacol ester moiety serves as a protecting group for the boronic acid, facilitating its use in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Antimicrobial Activity

Recent studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, 5-trifluoromethyl-2-formylphenylboronic acid has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like Tavaborole (AN2690) . The mechanism of action appears to involve inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis in microorganisms .

Structure-Activity Relationship (SAR)

The presence of the bromine and trifluoromethyl groups allows for the exploration of SAR in bioactive molecules. The trifluoromethyl group is particularly noted for its ability to mimic other functional groups while enhancing metabolic stability. This property can potentially lead to improved pharmacokinetic profiles for drugs derived from such compounds.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar boronic acids reveals unique features that may influence biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-5-trifluoromethylphenylboronic acid pinacol ester | C₁₃H₁₅BBrF₃O₂ | Versatile in C-C coupling |

| 4-Bromo-3-trifluoromethylphenylboronic acid pinacol ester | C₁₃H₁₅BBrF₃O₂ | Different substitution pattern affects reactivity |

| 2-Fluoro-5-trifluoromethylphenylboronic acid pinacol ester | C₁₃H₁₅BF₄O₂ | Fluorine instead of bromine alters electronic properties |

This table illustrates how variations in substituents can significantly impact the reactivity and biological profile of these compounds.

Case Studies

While direct case studies on 2-bromo-5-trifluoromethylphenylboronic acid pinacol ester are scarce, related boronic acids have been investigated:

- Antimicrobial Studies :

-

Enzyme Inhibition :

- Boronic acids have shown promise as inhibitors of serine proteases, which could be relevant for therapeutic applications targeting various diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-5-trifluoromethylphenylboronic acid pinacol ester in academic research?

- Methodological Answer :

- Photoinduced Decarboxylative Borylation : Carboxylic acids can be converted to boronic esters via visible-light activation of N-hydroxyphthalimide esters with bis(catecholato)diboron. This method avoids metal catalysts and operates under mild conditions .

- Cross-Coupling Precursor Synthesis : Aryl halides or triflates can undergo Miyaura borylation using palladium catalysts (e.g., PdCl₂(dppf)) with bis(pinacolato)diboron (B₂pin₂) in polar aprotic solvents (e.g., DMF) at elevated temperatures .

- Data Table :

| Method | Catalyst/Reagent | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Photoinduced | B₂cat₂, visible light | RT, DMF, 24h | 60-85% | |

| Miyaura Borylation | PdCl₂(dppf), B₂pin₂ | 80°C, DMF, 12h | 70-90% |

Q. How is the purity and structure of this compound validated in academic labs?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR are critical. The NMR signal for the boronic ester typically appears at δ ~30 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while LC-MS detects trace impurities.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

Q. What are its primary applications in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Acts as an arylboron donor for C-C bond formation with aryl/heteroaryl halides. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in THF/H₂O .

- Directed C-H Functionalization : The boronic ester directs regioselective functionalization (e.g., hydroxylation, halogenation) via transition-metal templates .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and trifluoromethyl groups influence cross-coupling efficiency?

- Methodological Answer :

- Steric Hindrance : The bulky trifluoromethyl group slows oxidative addition of Pd(0) to the C-Br bond. Use electron-rich ligands (e.g., SPhos) to enhance reactivity .

- Electronic Effects : The electron-withdrawing CF₃ group reduces electron density at the boron center, potentially lowering transmetallation rates. Counteract by using stronger bases (e.g., CsF) .

- Data Contradiction : While reports high yields for tertiary boronic esters, notes reduced efficiency for sterically hindered substrates. Resolution: Optimize ligand choice (e.g., XPhos for bulky systems) .

Q. What kinetic insights exist for its reactivity with peroxides (e.g., H₂O₂)?

- Methodological Answer :

- UV-Vis Monitoring : In pH 7.27 buffer, the boronic ester reacts with H₂O₂, showing a decrease in λmax at 290 nm and a new peak at 405 nm (indicative of phenol formation). Rate constants (k) are derived from pseudo-first-order kinetics .

- Mechanistic Insight : The reaction proceeds via nucleophilic attack of peroxide on boron, forming a tetrahedral intermediate. The electron-withdrawing CF₃ group accelerates this step .

Q. How can its phosphorescent properties be exploited in materials science?

- Methodological Answer :

- Room-Temperature Phosphorescence (RTP) : The boronic ester exhibits RTP (lifetime ~seconds) due to T1→S0 transitions enabled by out-of-plane distortion at the B-C bond. Use in OLEDs or sensors by doping into polymer matrices .

- Solid-State Packing : Crystal engineering (e.g., co-crystallization with fluorophores) enhances RTP intensity. notes that packing motifs, not substituent count, dominate emission properties .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for similar Suzuki-Miyaura reactions?

- Resolution :

- Substrate Purity : Trace moisture or oxygen degrades boronic esters. Use rigorous drying (e.g., molecular sieves) and inert atmospheres .

- Catalyst Deactivation : The Br and CF₃ groups may poison Pd catalysts. Pre-activate Pd with B₂pin₂ or use Pd(OAc)₂ with robust ligands (e.g., DavePhos) .

Methodological Best Practices

Q. How to handle air-sensitive intermediates during synthesis?

- Protocol :

- Schlenk Techniques : Use flame-dried glassware and N₂/Ar purging.

- Quenching : Add reactions to degassed, wet solvents (e.g., H₂O/EtOH) to hydrolyze residual boronates .

Q. What strategies improve chemoselectivity in multifunctional systems?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.